2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one
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Description
The description of a compound typically includes its IUPAC name, other names or synonyms it might be known by, and its structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the reactants, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
Scientists use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, density, molar mass, and spectral properties.Safety And Hazards
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Future Directions
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Please consult with a chemist or a reliable source for specific information about this compound. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(2)19(23)21(3)16-11-10-15(13-18(16)24-20)17(22)12-9-14-7-5-4-6-8-14/h4-13H,1-3H3/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMNOXZXAXYHMF-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=CC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)N(C2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=CC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one | |
CAS RN |
123172-58-7 |
Source
|
Record name | 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxo-3-phenyl-2-propenyl)-2,2,4-trimethyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123172587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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